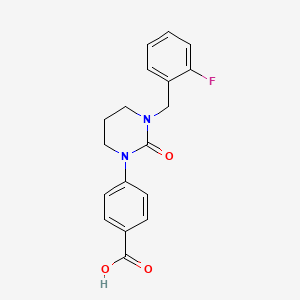
4-(3-(2-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(2-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid is a complex organic compound with a unique structure that combines a fluorobenzyl group, a tetrahydropyrimidinyl group, and a benzoic acid moiety
Preparation Methods
The synthesis of 4-(3-(2-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid typically involves multiple steps, including the formation of the tetrahydropyrimidinyl ring, the introduction of the fluorobenzyl group, and the attachment of the benzoic acid moiety. Common synthetic routes may involve the use of reagents such as fluorobenzyl bromide, pyrimidine derivatives, and benzoic acid derivatives. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Chemical Reactions Analysis
4-(3-(2-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous solutions, leading to the breakdown of the compound into its constituent parts.
Scientific Research Applications
4-(3-(2-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-(2-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, while the tetrahydropyrimidinyl and benzoic acid moieties contribute to its overall stability and reactivity. The pathways involved in its mechanism of action may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
4-(3-(2-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid can be compared with other similar compounds, such as:
4-[(2-fluorobenzyl)oxy]benzoic acid: This compound shares the fluorobenzyl and benzoic acid moieties but lacks the tetrahydropyrimidinyl group, making it less complex.
3-[(2-fluorobenzyl)oxy]propanoic acid: This compound has a similar fluorobenzyl group but differs in the acid moiety, which is a propanoic acid instead of benzoic acid.
5-bromo-2-[(2-fluorobenzyl)oxy]benzoic acid:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C18H17FN2O3 |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
4-[3-[(2-fluorophenyl)methyl]-2-oxo-1,3-diazinan-1-yl]benzoic acid |
InChI |
InChI=1S/C18H17FN2O3/c19-16-5-2-1-4-14(16)12-20-10-3-11-21(18(20)24)15-8-6-13(7-9-15)17(22)23/h1-2,4-9H,3,10-12H2,(H,22,23) |
InChI Key |
GZUGQCFVCOSNPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N(C1)C2=CC=C(C=C2)C(=O)O)CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















